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The table below summarizes the key quantitative data available for gimatecan.

Parameter
Reported
Value

Context / Conditions

Apparent Plasma Half-life
(Mean ± SD)

77 ± 37 hours

[1]

Patients with advanced solid tumors, following oral

weekly dosing.

Plasma Lactone Form Almost 100%

[1]

Exists in plasma almost entirely as the

pharmacologically active intact lactone.

Mean Peak Plasma
Concentration (Ctrough)

15 ± 18 ng/mL

[1]

Measured 7 days after dosing at the Maximum

Tolerated Dose (MTD).

IC₅₀ (ESCC cell lines) 4.9 nM to 39.6

nM [2]

In vitro anti-proliferation activity against esophageal

squamous cell carcinoma.

IC₅₀ (Irinotecan in ESCC) 8.1 μM to 37.7

μM [2]

Provided for comparison, showing gimatecan's

significantly higher potency.

In Vivo Efficacy (TGI in PDX
models)

81% to 136%

[2]

Tumor Growth Inhibition in various patient-derived

xenograft models of esophageal cancer.
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The data in the table above was generated using the following standardized experimental methods.

Phase I Clinical Trial: Pharmacokinetics and Dose Finding [1]

Study Population: Adult patients with advanced solid tumors, good performance status, and
adequate organ function.

Drug Administration: Gimatecan was administered orally once per week for 3 weeks, followed
by one week of rest (one cycle). The study used a classic "3 + 3" design to escalate doses and

determine the Maximum Tolerated Dose (MTD).
Pharmacokinetic Sampling: Blood plasma samples were collected from patients during the first 28-

day cycle. The specific timing of sample collection after each dose is detailed in the original
publication.

Bioanalytical Method: The concentrations of gimatecan in its intact lactone form and total drug
(lactone + carboxylate) were measured in plasma using a validated high-performance liquid
chromatography (HPLC) method coupled with fluorescence detection.

Preclinical Studies: In-vitro Anti-proliferation and Mechanism [2]
[3]

Cell Lines: Human cancer cell lines (e.g., ESCC lines EC-109, KYSE450; Gastric cancer lines SNU-
1, HGC27).

Cell Viability Assay (IC₅₀ Determination): Cells were seeded in 96-well plates and treated with a
range of concentrations of gimatecan or a comparator (e.g., irinotecan) for 48-72 hours. Cell viability

was quantified using a Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The IC₅₀

(half-maximal inhibitory concentration) was calculated from the dose-response curves.

Apoptosis Assay: Apoptosis (programmed cell death) was measured by staining cells with PE-
annexin V and 7-AAD (7-amino-actinomycin D), followed by analysis using flow cytometry [3] [4].

The following diagram illustrates the workflow of the phase I clinical trial that established the foundational

pharmacokinetic data for gimatecan.
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Phase I Clinical Trial Workflow for Gimatecan

Patient Enrollment
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Half-life (77 ± 37 h) Lactone Stability (~100%) Trough Concentration
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Phase I clinical trial workflow and key PK findings for gimatecan.

Summary of Key Findings and Data Gaps

Half-life and Stability: Gimatecan has a very long half-life, supporting a convenient once-weekly
oral dosing schedule [1]. Its stability in the active lactone form overcomes a major limitation of earlier

camptothecins [5] [1] [6].
High Potency: Preclinical studies consistently show gimatecan is significantly more potent than

irinotecan, with activity in the nanomolar range [2] [3].
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Data Gap on Tissue Distribution: The search results do not contain specific data on gimatecan's

distribution into various tissues or tumors in humans or animal models. The available in-vivo data
focuses on overall tumor growth inhibition (TGI) in xenograft models without detailing drug

concentration in tissues [2] [3].

How to Proceed with Tissue Distribution Data

Since the core information on tissue distribution is not available in the current search results, you can:

Consult Specialized Databases: Search for more specific preclinical or imaging studies on

gimatecan using platforms like PubMed, focusing on search terms such as "gimatecan
biodistribution" or "gimatecan pharmacokinetics in xenografts."

Explore Drug Filings: Regulatory documents from the European Medicines Agency (EMA) or the
manufacturer's clinical trial registrations may contain more detailed preclinical pharmacokinetic data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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